DMT-2'-F-Cytidine Phosphoramidite

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C39H47FN5O7P |

|---|---|

Molekulargewicht |

747.8 g/mol |

IUPAC-Name |

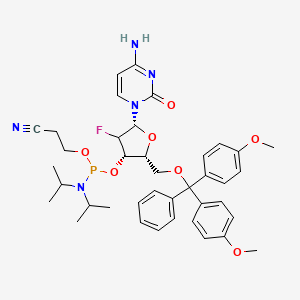

3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C39H47FN5O7P/c1-26(2)45(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)44-23-21-34(42)43-38(44)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H2,42,43,46)/t33-,35?,36+,37-,53?/m1/s1 |

InChI-Schlüssel |

OKQRXFJKBGRPGI-ZSPVXFCGSA-N |

Isomerische SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](O[C@H](C1F)N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Kanonische SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to DMT-2'-F-Cytidine Phosphoramidite: Properties and Applications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-acyl-5'-O-DMT-2'-deoxy-2'-fluoro-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), a key building block in the chemical synthesis of modified oligonucleotides. The introduction of a fluorine atom at the 2' position of the ribose sugar confers unique and advantageous properties to the resulting nucleic acid polymers, making this reagent particularly valuable for the development of therapeutic and diagnostic oligonucleotides.

Core Properties and Specifications

DMT-2'-F-Cytidine Phosphoramidite is a derivative of the natural nucleoside deoxycytidine, modified for use in automated solid-phase oligonucleotide synthesis.[1] Key modifications include the 5'-hydroxyl protection with a dimethoxytrityl (DMT) group, the 2'-hydroxyl replacement with a fluorine atom, exocyclic amine protection with an acyl group (typically Acetyl or Benzoyl), and the phosphitylation of the 3'-hydroxyl group to create the reactive phosphoramidite moiety.[1][2]

These phosphoramidites are typically supplied as a white to off-white powder and must be stored under anhydrous conditions at low temperatures (-20°C to <-15°C) to prevent degradation.[3][4][5]

Quantitative Data Summary

The precise molecular formula and weight of this compound vary depending on the protecting group used for the exocyclic amine of the cytidine (B196190) base. The two most common variants are the N4-acetyl (Ac) and N4-benzoyl (Bz) protected forms.

Table 1: Physicochemical Properties of Common this compound Variants

| Property | N4-Acetyl (Ac) Variant | N4-Benzoyl (Bz) Variant | Unprotected Amine Variant |

| Molecular Formula | C41H49FN5O8P[5] | C46H51FN5O8P[3] | C39H47FN5O7P[6] |

| Molecular Weight | 789.8 g/mol [5] | 851.9 g/mol [3] | 747.79 g/mol [6] |

| CAS Number | 159414-99-0[5] | 161442-19-9[3] | Not specified |

| Appearance | White to off-white powder[5] | Not specified | Not specified |

| Storage Conditions | -20±5℃[5] | <-15°C[3] | Room temperature (US)[6] |

| Purity (Typical) | ≥99.0% (³¹P NMR, RP-HPLC)[5] | Not specified | Not specified |

Table 2: Typical Purity and Impurity Profile (N4-Acetyl Variant)

| Analysis Method | Specification |

| ³¹P NMR | ≥99.0%[5] |

| RP-HPLC | ≥99.0%[5] |

| Identity (MS, ¹H NMR) | Conforms to structure[5] |

| Total Impurities | ≤ 1.0%[5] |

| Residual Solvent | ≤ 1.5%[5] |

Role in Oligonucleotide Synthesis

This compound is used in the standard phosphoramidite method for automated, solid-phase DNA/RNA synthesis. The presence of the 2'-fluoro group makes the resulting oligonucleotides more thermally stable and significantly increases their resistance to degradation by nucleases, a critical property for in vivo therapeutic applications.

The synthesis process is a cycle of four main chemical reactions that sequentially adds nucleotide building blocks to a growing chain attached to a solid support.[7]

Experimental Protocols

The following section details the standard methodologies for using this compound in an automated synthesizer.

Reagent Preparation

-

Phosphoramidite Solution : Dissolve the this compound powder in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.15 M).

-

Activator : A solution of an acidic azole catalyst, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), in acetonitrile.[1]

-

Deblocking Solution : A solution of an acid, typically 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[7]

-

Capping Solution : Two separate solutions are typically used: CAP A (acetic anhydride (B1165640) in THF/lutidine) and CAP B (N-methylimidazole in THF).

-

Oxidizing Solution : A solution of iodine in a mixture of water, pyridine, and THF.

Synthesis Cycle

The synthesis proceeds in the 3' to 5' direction through the following four steps for each nucleotide addition.[7]

-

Detritylation (Deblocking) : The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleoside bound to the solid support.[7] The deblocking solution is passed through the synthesis column, yielding a free 5'-hydroxyl group ready for the next reaction. The orange-colored DMT cation released can be quantified spectrophotometrically to monitor coupling efficiency in real-time.[7]

-

Coupling : The this compound solution is mixed with the activator solution and delivered to the synthesis column.[7] The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl group of the support-bound oligonucleotide chain.[2] This forms a new phosphite (B83602) triester linkage. For 2'-fluoro modified phosphoramidites, an extended coupling time (e.g., 3 minutes) is recommended to ensure high coupling efficiency.

-

Capping : To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. The capping reagents acetylate any free 5'-hydroxyl groups that failed to react during the coupling step, rendering them inert for subsequent cycles.[7]

-

Oxidation : The newly formed internucleotide phosphite triester linkage is unstable and must be oxidized to a more stable P(V) phosphate (B84403) triester.[7] This is achieved by treating the support with the iodine-based oxidizing solution. This step solidifies the oligonucleotide backbone.[]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Final Cleavage and Deprotection

Upon completion of the chain assembly, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphate backbone and the nucleobases) are removed.

-

Cleavage : The support is typically treated with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

-

Deprotection : The specific conditions depend on the base-protecting groups used. For N-acetyl or N-benzoyl groups on 2'-fluoro-cytidine, deprotection with concentrated ammonia (B1221849) for 8 hours at 55°C or with AMA for 10 minutes at 65°C is recommended. Following deprotection, the crude oligonucleotide is purified, typically by HPLC.

Chemical Structure and Key Moieties

The structure of this compound is designed for stability during storage and specific reactivity during synthesis. Each part of the molecule has a distinct function.

References

- 1. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 2. twistbioscience.com [twistbioscience.com]

- 3. N4-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoro-cytidine 3-CE phosphoramidite | 161442-19-9 | PB15179 [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAS No.: 159414-99-0 | DMT-2'-F-Ac-dC-CE-Phosphoramidite - Syd Labs [sydlabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

A Technical Guide to DMT-2'-F-Cytidine Phosphoramidite: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-2'-F-Cytidine Phosphoramidite (B1245037) is a critical building block in the chemical synthesis of modified oligonucleotides. The incorporation of a fluorine atom at the 2' position of the ribose sugar confers unique properties to the resulting nucleic acid strands, including increased metabolic stability against nuclease degradation and enhanced binding affinity to target RNA sequences. These characteristics make it a valuable reagent in the development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This guide provides an in-depth overview of its chemical properties, quality specifications, and the standard protocols for its use in solid-phase oligonucleotide synthesis.

Chemical Identity and Structure

DMT-2'-F-Cytidine Phosphoramidite is a derivative of deoxycytidine, chemically modified to be suitable for the phosphoramidite method of DNA/RNA synthesis.[1] The key structural features include:

-

A Dimethoxytrityl (DMT) group protecting the 5'-hydroxyl, which is removed at the beginning of each synthesis cycle.[1][]

-

A fluorine atom at the 2' position of the sugar moiety.

-

A cyanoethyl (CE) phosphoramidite group at the 3'-hydroxyl, the reactive site for forming the phosphite (B83602) triester linkage with the growing oligonucleotide chain.[3]

-

A protecting group on the exocyclic amine of the cytidine (B196190) base (commonly Acetyl or Benzoyl) to prevent side reactions during synthesis.[3]

The general structure of a nucleoside phosphoramidite is depicted below.

Figure 1: General structure of a nucleoside phosphoramidite.

Different variants of this compound are commercially available, primarily differing in the protecting group used for the cytosine base.

| Variant | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N4-Acetyl-DMT-2'-F-Cytidine Phosphoramidite | 159414-99-0[4][5][6] | C41H49FN5O8P[4][5] | 789.83[6] |

| This compound (unprotected base) | 200404-36-0[7] | C39H47FN5O7P[7] | 747.79[7] |

| N4-Benzoyl-DMT-2'-F-Cytidine Phosphoramidite | 161442-19-9[8] | C46H51FN5O8P[8] | 851.9[8] |

Table 1: Chemical Identification of this compound Variants.

Quality Specifications and Physicochemical Data

The purity of phosphoramidites is paramount for the successful synthesis of high-quality, full-length oligonucleotides, as impurities can be incorporated into the final product.[3]

| Parameter | Specification | Method |

| Appearance | White to off-white powder[5] | Visual Inspection |

| Identity | Conforms to structure[5] | ¹H NMR, Mass Spectrometry |

| Purity | ≥99.0%[5] | ³¹P NMR, RP-HPLC |

| Total Impurities | ≤ 1.0%[5] | HPLC |

| Single Critical Impurity | ≤ 0.15%[5] | HPLC |

| Storage | -20±5℃[5] | - |

Table 2: Typical Quality Control Specifications.

Experimental Protocol: Automated Oligonucleotide Synthesis

This compound is utilized in the standard phosphoramidite method for solid-phase oligonucleotide synthesis.[1] The process is a cyclical reaction that sequentially adds nucleotide residues to a growing chain attached to a solid support, typically controlled pore glass (CPG).[9] Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.[9]

Figure 2: The four-step cycle of phosphoramidite chemistry.

Methodology

1. Preparation:

-

Dissolve this compound and other required phosphoramidites in anhydrous acetonitrile (B52724) to a standard concentration (e.g., 0.1 M).[10]

-

Install the phosphoramidite solutions, along with activator, capping, oxidizing, and deblocking solutions, on an automated DNA/RNA synthesizer.

2. Synthesis Cycle: The automated synthesizer performs the following steps for each nucleotide addition.[9][11]

-

Step 1: Detritylation (Deblocking)

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[11]

-

Action: The acid removes the 5'-DMT protecting group from the nucleotide bound to the solid support, exposing a free 5'-hydroxyl group for the next reaction. The released DMT cation is orange, and its spectrophotometric measurement (at ~495 nm) is used to monitor the efficiency of the previous coupling step.[12]

-

-

Step 2: Coupling

-

Reagents: The phosphoramidite solution (e.g., this compound) and an activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile).[11][13]

-

Action: The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive. This activated monomer then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[] This reaction is typically driven to completion by using an excess of the phosphoramidite.

-

-

Step 3: Capping

-

Reagents: A two-part solution, typically acetic anhydride (B1165640) and 1-methylimidazole.

-

Action: A small percentage of the 5'-hydroxyl groups may fail to react during the coupling step. Capping acetylates these unreacted groups, preventing them from participating in subsequent cycles and minimizing the formation of deletion-mutant sequences (n-1 oligomers).

-

-

Step 4: Oxidation

-

Reagent: A solution of iodine in a tetrahydrofuran (B95107) (THF)/water/pyridine mixture.

-

Action: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphotriester. This step completes the addition of one nucleotide.

-

The cycle is repeated until the oligonucleotide of the desired sequence and length is synthesized.

3. Cleavage and Deprotection:

-

After the final cycle, the terminal 5'-DMT group is typically removed.

-

The oligonucleotide is cleaved from the solid support using a reagent like concentrated ammonium (B1175870) hydroxide.[11]

-

This same reagent, often with heating (e.g., 55°C for 8-12 hours), removes the protecting groups from the phosphodiester backbone (cyanoethyl groups) and the nucleobases (e.g., Acetyl group from cytosine).[11]

4. Purification:

-

The crude oligonucleotide product is purified to remove truncated sequences and other impurities. Common methods include High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Figure 3: Workflow from reagent preparation to final product.

Conclusion

This compound is an indispensable reagent for the synthesis of modified oligonucleotides for research and therapeutic applications. Its successful use hinges on high-purity starting material and the precise execution of the well-established four-step phosphoramidite synthesis cycle. Understanding the chemical properties and adhering to optimized protocols are essential for achieving high coupling efficiency and obtaining high-quality synthetic nucleic acids with enhanced stability and binding properties.

References

- 1. twistbioscience.com [twistbioscience.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. chempep.com [chempep.com]

- 5. CAS No.: 159414-99-0 | DMT-2'-F-Ac-dC-CE-Phosphoramidite - Syd Labs [sydlabs.com]

- 6. polyorginc.com [polyorginc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. N4-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoro-cytidine 3-CE phosphoramidite | 161442-19-9 | PB15179 [biosynth.com]

- 9. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Unlocking Enhanced Performance in Research: A Technical Guide to 2'-Fluoro Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of chemical modifications has revolutionized the use of oligonucleotides in research and therapeutics. Among these, the 2'-fluoro (2'-F) modification stands out as a critical tool for enhancing the stability, binding affinity, and in vivo performance of nucleic acid-based tools such as aptamers, siRNAs, and antisense oligonucleotides. This technical guide provides an in-depth exploration of the benefits of 2'-fluoro modified oligonucleotides, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Core Advantages of 2'-Fluoro Modification

The substitution of the 2'-hydroxyl group with a fluorine atom in the ribose sugar backbone imparts several advantageous properties to oligonucleotides. This modification pre-organizes the sugar pucker into an RNA-like C3'-endo conformation, which is favorable for binding to complementary RNA targets. The primary benefits include:

-

Enhanced Nuclease Resistance: The 2'-F modification provides significant protection against degradation by endo- and exonucleases present in serum and cellular environments. This increased stability translates to a longer half-life of the oligonucleotide, allowing for more sustained biological effects. Unmodified siRNAs can be completely degraded within hours in serum, whereas 2'-F modified versions can remain stable for over 24 hours[1].

-

Increased Binding Affinity and Thermal Stability: The C3'-endo sugar conformation induced by the 2'-fluoro modification enhances the binding affinity (lower Kd) of the oligonucleotide to its target sequence. This leads to a significant increase in the melting temperature (Tm) of the resulting duplex, indicating a more stable interaction. For instance, the incorporation of 2'-F pyrimidines in an siRNA duplex can increase the Tm by almost 15°C[1]. The stabilizing effects of 2'-fluoro modifications on RNA-DNA duplexes have also been shown to be superior to those of 2'-O-methylribo substitutions[2].

-

Improved In Vivo Efficacy: The combination of enhanced stability and binding affinity often translates to improved performance in vivo. Studies have demonstrated that 2'-F modified siRNAs can be significantly more potent than their unmodified counterparts in animal models[3]. For example, a 2'-F-modified siRNA targeting coagulation Factor VII was found to be approximately twice as potent as the unmodified siRNA in mice[3].

-

Favorable Properties for Aptamer Development: In the context of aptamers, 2'-fluoro modifications are instrumental in generating molecules with high affinity and specificity. The increased chemical diversity and conformational rigidity can lead to the selection of aptamers with dissociation constants in the picomolar range[4]. The FDA-approved drug Macugen (pegaptanib), an anti-VEGF aptamer, utilizes 2'-F modified pyrimidines to achieve its therapeutic effect[5].

While highly beneficial, it is important to note that uniform 2'-fluoro modification of antisense oligonucleotides can abolish their ability to recruit RNase H for target degradation. To overcome this, chimeric designs incorporating a central DNA "gap" flanked by 2'-F modified wings are often employed to retain RNase H activity[2]. Additionally, some studies have suggested potential toxicity associated with certain 2'-F modified phosphorothioate (B77711) oligonucleotides, highlighting the importance of careful design and evaluation[6][7].

Quantitative Data Summary

The following tables summarize the quantitative improvements observed with 2'-fluoro modified oligonucleotides across different applications.

Table 1: Nuclease Resistance

| Oligonucleotide Type | Modification | Medium | Half-life / Stability | Reference |

| siRNA | Unmodified | Serum | Completely degraded within 4 hours | [1] |

| siRNA | 2'-Fluoro pyrimidines | Serum | > 24 hours | [1] |

| Aptamer | Unmodified RNA | Fetal Bovine Serum | Rapidly degraded within minutes | [8] |

| Aptamer | 2'-Fluoro pyrimidines | Fetal Bovine Serum | Intact after 2 hours | [8] |

| Antisense Oligo | Phosphodiester | N/A | Susceptible to nucleases | [2] |

| Antisense Oligo | 2'-Fluoro Phosphorothioate | N/A | Highly nuclease resistant | [2] |

Table 2: Thermal Stability (Melting Temperature, Tm)

| Oligonucleotide Duplex | Modification | ΔTm per modification (°C) | Total ΔTm (°C) | Reference |

| siRNA:RNA | 2'-Fluoro pyrimidines | N/A | ~ +15 | [1] |

| DNA:DNA | 2'-Fluoro insertion | +1.3 | N/A | [9] |

| DNA:RNA | 2'-Fluoro-N3'→P5' phosphoramidate | ~ +5 | N/A | [10] |

| L-DNA:L-DNA | One 2'-Fluoro-L-cytidine | N/A | +0.5 | [11] |

| L-DNA:L-DNA | Two 2'-Fluoro-L-cytidines | N/A | +0.7 | [11] |

Table 3: Binding Affinity (Dissociation Constant, Kd)

| Aptamer Target | Modification | Kd | Reference |

| VEGF165 | 2'-Fluoro pyrimidine (B1678525) RNA (Macugen) | 70 - 100 pM | [12] |

| HIV Integrase | Unmodified DNA/RNA | >10 nM | [4] |

| HIV Integrase | 2'-Fluoro-arabinonucleic acid (FANA) | 50 - 100 pM | [4] |

| PrPSc (Prion) | 2'-Fluoro RNA (SAF-93) | >10-fold higher affinity for PrPSc than PrPC | [13] |

| Viral Frameshift Element | 2'-Fluoro modified mirror-image RNA | ~1.6 µM | [14] |

Table 4: In Vivo Efficacy

| Oligonucleotide Type | Target | Modification | Animal Model | Efficacy Improvement vs. Unmodified | Reference |

| siRNA | Factor VII | 2'-Fluoro pyrimidines | Mice | ~ 2-fold more potent | [3] |

| siRNA | N/A | FANA (fully modified sense strand) | N/A | 4-fold more potent | [15] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments cited in the evaluation of 2'-fluoro modified oligonucleotides.

Nuclease Resistance Assay in Serum using Gel Electrophoresis

Objective: To assess the stability of oligonucleotides in a biologically relevant medium.

Materials:

-

Oligonucleotide (unmodified and 2'-F modified)

-

Fetal Bovine Serum (FBS)

-

Nuclease-free water

-

2x RNA loading dye (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)

-

10x TBE buffer (Tris/Borate/EDTA)

-

Acrylamide/Bis-acrylamide solution (e.g., 19:1)

-

Ammonium persulfate (APS)

-

TEMED (N,N,N',N'-tetramethylethylenediamine)

-

Gel staining solution (e.g., GelRed or SYBR Gold)

-

Proteinase K

Procedure:

-

Oligonucleotide Preparation: Resuspend oligonucleotides in nuclease-free water to a stock concentration of 20 µM.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the oligonucleotide to a final concentration of 1 µM with 50% FBS in a total volume of 20 µL. Prepare a control reaction with nuclease-free water instead of FBS.

-

Incubation: Incubate the reactions at 37°C.

-

Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take a 2 µL aliquot of the reaction and immediately mix it with 8 µL of 2x RNA loading dye to stop the enzymatic degradation. Store samples on ice or at -20°C until analysis.

-

Proteinase K Treatment (Optional but Recommended): Before loading, treat the samples with Proteinase K to degrade serum proteins that might interfere with gel migration. Add 1 µL of Proteinase K (20 mg/mL) to each 10 µL sample and incubate at 37°C for 20 minutes[8].

-

Gel Electrophoresis:

-

Prepare a 15-20% denaturing polyacrylamide gel (containing 7M urea) in 1x TBE buffer.

-

Heat the samples at 95°C for 5 minutes, then immediately place on ice.

-

Load the samples onto the gel.

-

Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.

-

-

Visualization and Analysis:

-

Stain the gel with a suitable nucleic acid stain according to the manufacturer's instructions.

-

Visualize the gel using a gel documentation system.

-

Quantify the intensity of the intact oligonucleotide band at each time point using densitometry software.

-

Plot the percentage of intact oligonucleotide versus time to determine the half-life.

-

Thermal Melting (Tm) Analysis using UV Spectrophotometry

Objective: To determine the melting temperature of an oligonucleotide duplex, a measure of its thermal stability.

Materials:

-

Complementary oligonucleotides (modified and unmodified strands)

-

Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)

-

UV-Vis spectrophotometer with a temperature controller (peltier)

-

Quartz cuvettes with a 1 cm path length

Procedure:

-

Duplex Annealing:

-

Mix equimolar amounts of the complementary oligonucleotides in the melting buffer to the desired final concentration (e.g., 1 µM).

-

Heat the solution to 95°C for 5 minutes.

-

Allow the solution to cool slowly to room temperature to ensure proper annealing.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to monitor absorbance at 260 nm.

-

Program the temperature controller to ramp the temperature from a starting point below the expected Tm (e.g., 20°C) to a point above the Tm (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute or 1°C/minute)[16].

-

-

Data Collection:

-

Place the cuvette containing the annealed duplex into the spectrophotometer.

-

Start the temperature ramp and record the absorbance at 260 nm at regular temperature intervals.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.

-

The Tm is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve.

-

More accurately, the Tm can be determined by calculating the first derivative of the melting curve (dA/dT). The peak of the first derivative plot corresponds to the Tm[17].

-

siRNA-Mediated Gene Silencing using a Luciferase Reporter Assay

Objective: To quantify the in vitro efficacy of an siRNA in silencing a target gene.

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

-

siRNA (unmodified and 2'-F modified) targeting the gene of interest

-

Reporter plasmid containing the luciferase gene fused to the target gene's 3' UTR

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: The day before transfection, seed HeLa cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection:

-

On the day of transfection, co-transfect the cells with the firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and the siRNA (at various concentrations) using a suitable transfection reagent according to the manufacturer's protocol. Include a negative control siRNA with a scrambled sequence.

-

-

Incubation: Incubate the cells for 24-48 hours post-transfection at 37°C in a CO2 incubator.

-

Cell Lysis:

-

Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS).

-

Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.

-

-

Luciferase Assay:

-

Transfer a portion of the cell lysate to a luminometer plate.

-

Add the firefly luciferase substrate and measure the luminescence.

-

Add the Stop & Glo® reagent to quench the firefly luciferase activity and activate the Renilla luciferase, then measure the luminescence again.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.

-

Calculate the percentage of gene silencing for each siRNA concentration relative to the negative control.

-

Plot the percentage of silencing versus the siRNA concentration to determine the IC50 value (the concentration at which 50% of gene expression is inhibited).

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows where 2'-fluoro modified oligonucleotides are employed.

RNA Interference (RNAi) Pathway for siRNA

This diagram illustrates the mechanism of action for small interfering RNAs (siRNAs), which can be enhanced by 2'-fluoro modifications to improve stability and efficacy.

Caption: The RNA interference (RNAi) pathway initiated by a 2'-F modified siRNA.

VEGF Signaling Pathway Inhibition by an Aptamer

This diagram shows how a 2'-fluoro modified aptamer, such as Macugen, can inhibit the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial in angiogenesis.

Caption: Inhibition of the VEGF signaling pathway by a 2'-F modified aptamer.

Experimental Workflow for SELEX with a 2'-Fluoro Modified Library

This diagram outlines the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for selecting high-affinity aptamers from a library containing 2'-fluoro modified nucleotides.

Caption: Workflow for the in vitro selection of 2'-F modified aptamers (SELEX).

References

- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A therapeutic aptamer inhibits angiogenesis by specifically targeting the heparin binding domain of VEGF165 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute hepatotoxicity of 2' fluoro-modified 5-10-5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. trilinkbiotech.com [trilinkbiotech.com]

- 10. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 17. agilent.com [agilent.com]

The Guardian of the Message: How 2'-Fluoro Modifications Bolster Nuclease Resistance in Oligonucleotides

For researchers, scientists, and professionals in drug development, the stability of oligonucleotide therapeutics is a paramount concern. Unmodified oligonucleotides are swiftly degraded by nucleases in biological systems, severely limiting their therapeutic potential. A key strategy to overcome this hurdle is the incorporation of chemical modifications, with the 2'-fluoro (2'-F) modification emerging as a robust solution for enhancing nuclease resistance and improving overall drug-like properties.

This in-depth technical guide explores the core principles behind the increased nuclease resistance conferred by 2'-fluoro modifications. We will delve into the mechanism of action, present quantitative data on stability, provide detailed experimental protocols for assessing nuclease resistance, and visualize key concepts to provide a comprehensive understanding for researchers in the field.

The Mechanism of Protection: A Stereoelectronic Shield

The vulnerability of natural RNA to nuclease-mediated degradation lies in the reactivity of its 2'-hydroxyl (2'-OH) group. This group can act as a nucleophile, attacking the adjacent phosphorus atom in the phosphodiester backbone, leading to cleavage. Nucleases have evolved to exploit this inherent reactivity.

The 2'-fluoro modification replaces this reactive hydroxyl group with a highly electronegative fluorine atom. This substitution confers nuclease resistance through two primary mechanisms:

-

Steric Hindrance: The fluorine atom, although small, provides a steric shield that physically blocks the active site of nucleases, preventing them from binding to and cleaving the phosphodiester backbone.[1]

-

Electronic Effects: The strong electron-withdrawing nature of the fluorine atom alters the electronic distribution around the ribose sugar. This reduces the susceptibility of the phosphodiester bond to nucleophilic attack, thereby stabilizing the oligonucleotide backbone against enzymatic hydrolysis.[2]

Furthermore, the 2'-fluoro modification favors an RNA-like A-form helical geometry, which can also contribute to nuclease resistance and is often beneficial for the activity of therapeutic oligonucleotides like siRNAs.[1]

Mechanism of 2'-Fluoro Modification in Conferring Nuclease Resistance.

Quantifying Stability: A Comparative Look at Nuclease Resistance

The enhanced stability of 2'-fluoro modified oligonucleotides has been demonstrated in numerous studies. The following tables summarize quantitative data from serum stability assays, providing a clear comparison with unmodified counterparts.

Table 1: Half-life of siRNA in Serum

| Oligonucleotide | Modification | Half-life in Serum | Reference |

| Unmodified siRNA | None | < 15 minutes | [3][4] |

| Fully 2'-FANA modified sense strand siRNA | 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid | ~6 hours | [3][4] |

| 2'-F-modified siRNA | 2'-fluoro pyrimidines | > 24 hours | [5] |

| Unmodified siRNA | None | Completely degraded within 4 hours | [5] |

Table 2: Stability of Various Modified Oligonucleotides in Human Serum

| Oligonucleotide Chemistry | Modification | Stability in Human Serum | Reference |

| 2'-deoxy (DNA) | None | Moderately stable | [6][7] |

| 2'-fluoro RNA (fYrR) | 2'-fluoro pyrimidines, 2'-hydroxyl purines | Roughly as stable as DNA | [6][7] |

| Fully 2'-O-Methyl (fGmH) | 2'-O-methyl A, C, U and 2'-fluoro G | Highly stable, little degradation after prolonged incubation | [6][7] |

Experimental Corner: Protocols for Assessing Nuclease Resistance

Accurate assessment of nuclease resistance is crucial for the development of oligonucleotide therapeutics. Below are detailed protocols for commonly used assays.

Serum Stability Assay

This assay evaluates the stability of oligonucleotides in a complex biological fluid containing a mixture of nucleases.

Materials:

-

Oligonucleotide (unmodified and 2'-fluoro modified)

-

Fetal Bovine Serum (FBS) or human serum

-

Phosphate-Buffered Saline (PBS)

-

Nuclease-free water

-

Incubator at 37°C

-

Microcentrifuge

-

Polyacrylamide gel electrophoresis (PAGE) system

-

Gel staining solution (e.g., GelRed)

-

Gel imaging system

Protocol:

-

Preparation of Oligonucleotide-Serum Mixture:

-

Prepare a stock solution of the oligonucleotide in nuclease-free water.

-

In a microcentrifuge tube, mix the oligonucleotide with serum (e.g., 50% FBS in PBS) to a final desired concentration.[8]

-

Prepare separate tubes for each time point to be tested (e.g., 0 min, 15 min, 30 min, 1h, 4h, 8h, 24h).[8]

-

-

Incubation:

-

Oligonucleotide Recovery (Methanol-Chloroform Extraction):

-

At each time point, stop the reaction by proceeding with the extraction.

-

Add methanol and chloroform to the serum sample and vortex thoroughly.[6]

-

Add water and more chloroform, vortex again, and centrifuge to separate the aqueous and organic phases.[6]

-

The oligonucleotide will be in the upper aqueous phase. Carefully collect the aqueous phase.

-

-

Analysis by PAGE:

-

Load the recovered oligonucleotide samples onto a polyacrylamide gel.

-

Run the gel according to standard procedures.

-

Stain the gel with a suitable nucleic acid stain.[8]

-

Visualize the gel using an imaging system and quantify the amount of intact oligonucleotide at each time point. The disappearance of the band corresponding to the full-length oligonucleotide over time indicates degradation.

-

Experimental Workflow for Serum Stability Assay.

3'-Exonuclease Digestion Assay

This assay assesses the stability of oligonucleotides against enzymes that degrade nucleic acids from the 3'-end.

Materials:

-

Oligonucleotide (unmodified and 2'-fluoro modified)

-

3'-Exonuclease (e.g., Snake Venom Phosphodiesterase)

-

Reaction Buffer specific to the exonuclease

-

Nuclease-free water

-

Incubator at 37°C

-

Method to stop the reaction (e.g., addition of EDTA, heat inactivation)

-

PAGE system

-

Gel staining and imaging system

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the oligonucleotide, reaction buffer, and nuclease-free water.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

-

Enzyme Addition and Incubation:

-

Initiate the reaction by adding the 3'-exonuclease.

-

Incubate at 37°C. Take aliquots at different time points (e.g., 0, 10, 30, 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction in the aliquots by adding a stopping solution (e.g., EDTA) or by heat inactivation.

-

-

Analysis:

-

Analyze the samples by PAGE to visualize the degradation products. A ladder of smaller oligonucleotides will appear as the enzyme digests the full-length product.

-

5'-Exonuclease Digestion Assay

This assay is similar to the 3'-exonuclease assay but uses an enzyme that degrades nucleic acids from the 5'-end.

Materials:

-

Oligonucleotide (unmodified and 2'-fluoro modified)

-

5'-Exonuclease (e.g., Bovine Spleen Phosphodiesterase)

-

Reaction Buffer specific to the exonuclease

-

Nuclease-free water

-

Incubator at 37°C

-

Method to stop the reaction

-

PAGE system

-

Gel staining and imaging system

Protocol:

The protocol is analogous to the 3'-exonuclease digestion assay, with the substitution of the appropriate 5'-exonuclease and its corresponding reaction buffer.

Conclusion

The 2'-fluoro modification stands out as a highly effective strategy for enhancing the nuclease resistance of therapeutic oligonucleotides. By providing both steric and electronic protection to the phosphodiester backbone, this modification significantly extends the half-life of oligonucleotides in biological fluids, a critical factor for their in vivo efficacy. The quantitative data and detailed experimental protocols provided in this guide offer researchers the necessary tools to evaluate and implement this powerful modification in their drug development programs. As the field of oligonucleotide therapeutics continues to advance, the strategic use of chemical modifications like the 2'-fluoro substitution will be instrumental in translating the promise of these molecules into clinical reality.

References

- 1. synoligo.com [synoligo.com]

- 2. Research Portal [researchportal.murdoch.edu.au]

- 3. Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 6. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Chemical Modifications on Aptamer Stability in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

The Enthalpic Advantage: A Technical Guide to the Thermodynamic Stability of 2'-Fluoro RNA Duplexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of chemical modifications into oligonucleotides is a cornerstone of modern therapeutic development. Among these, the 2'-fluoro (2'-F) modification of RNA has emerged as a critical tool for enhancing the stability and efficacy of RNA-based drugs, including siRNAs and antisense oligonucleotides. This technical guide provides an in-depth exploration of the thermodynamic principles governing the stability of 2'-fluoro RNA duplexes. We will delve into the quantitative thermodynamic parameters, detail the experimental methodologies used for their determination, and present a comprehensive overview of the structural and energetic factors that contribute to the enhanced stability of these modified duplexes. A key finding is that the increased stability of 2'-F RNA duplexes is predominantly driven by favorable enthalpic contributions, a discovery that challenges earlier assumptions based on conformational preorganization.

Introduction: The Significance of 2'-Fluoro Modification in RNA Therapeutics

The 2'-hydroxyl group of ribonucleic acids is a primary site of enzymatic degradation and can influence the conformational dynamics of RNA duplexes. The substitution of this hydroxyl group with a fluorine atom offers a compelling combination of steric and electronic properties that significantly impact the behavior of RNA oligonucleotides. The high electronegativity of fluorine locks the ribose sugar into a C3'-endo conformation, which is characteristic of A-form RNA helices.[1][2] This "pre-organization" was initially thought to be the primary source of the observed increase in duplex stability, suggesting a favorable entropic contribution. However, extensive thermodynamic studies have revealed a more complex and fascinating reality.

The 2'-fluoro modification has been shown to be well-tolerated in both the guide and passenger strands of siRNA duplexes, leading to enhanced nuclease resistance and improved in vitro and in vivo efficacy compared to unmodified siRNAs.[3][4] This has led to the development of 2'-F modified RNA aptamers and other therapeutic oligonucleotides.[5] Understanding the thermodynamic underpinnings of this enhanced stability is paramount for the rational design of more potent and specific RNA-based therapeutics.

The Thermodynamic Landscape of 2'-Fluoro RNA Duplexes

The stability of a nucleic acid duplex is governed by the change in Gibbs free energy (ΔG°) upon its formation from single strands. This is related to the changes in enthalpy (ΔH°) and entropy (ΔS°) by the fundamental equation:

ΔG° = ΔH° - TΔS°

A more negative ΔG° indicates a more stable duplex. The melting temperature (Tm), the temperature at which half of the duplexes are dissociated, is a commonly used metric for duplex stability and is directly related to these thermodynamic parameters.

The Dominance of Enthalpy in Stabilization

Contrary to the initial hypothesis that the C3'-endo conformational preference of 2'-F modified ribose would lead to a favorable entropic contribution to duplex stability, detailed calorimetric and UV melting experiments have demonstrated that the increased stability of 2'-F-RNA duplexes is primarily driven by a more favorable enthalpy of formation (a more negative ΔH°).[3][4][6] This suggests that the 2'-fluoro substituent plays a significant role in enhancing Watson-Crick base pairing strength and/or π-π stacking interactions.[1][3]

One study on an octamer duplex, r(CGAAUUCG), revealed that the 2'-F modified version had a significantly more negative ΔH° compared to the unmodified RNA duplex, while the ΔS° values were surprisingly similar.[4] This enthalpic advantage is a key takeaway for researchers designing 2'-F modified oligonucleotides.

Quantitative Thermodynamic Data

The following tables summarize the available quantitative data on the thermodynamic stability of 2'-fluoro RNA duplexes compared to their unmodified RNA and DNA counterparts.

Table 1: Change in Melting Temperature (Tm) per 2'-Fluoro Modification

| Duplex Type | ΔTm per Modification (°C) | Reference |

| 2'-F-RNA/RNA vs. DNA/RNA | +1.8 | [7] |

| 2'-F-RNA/RNA vs. RNA/RNA | ~ +1-2 | [8] |

| Fully 2'-F-RNA/DNA vs. DNA/DNA | +0.5 | [7] |

| Single 2'-F-RNA in DNA/DNA | +1.2 | [7] |

Table 2: Thermodynamic Parameters for RNA and 2'-F RNA Hairpin Formation

Melting of each oligonucleotide hairpin (16 μM) was performed in 10 mM sodium cacodylate (pH 7.4), 0.1 mM EDTA, and 300 mM NaCl.[9]

| Hairpin Sequence | Tm (°C) | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | TΔS°37 (kcal/mol) |

| 5'-r(CGCG)UUCG(CGCG)-3' | 71.6 | -8.1 | -50.2 | -42.1 |

| 5'-f(CGCG)UUCG(CGCG)-3' | 78.8 | -9.5 | -58.9 | -49.4 |

Note: 'r' denotes ribonucleotide and 'f' denotes 2'-fluoro ribonucleotide.

Experimental Protocols for Thermodynamic Characterization

Accurate determination of the thermodynamic parameters of 2'-fluoro RNA duplexes is crucial for understanding their stability. The following sections provide detailed methodologies for the key experiments used in this characterization.

Oligonucleotide Synthesis and Purification

The synthesis of 2'-fluoro RNA oligonucleotides is typically performed using solid-phase phosphoramidite (B1245037) chemistry.

Protocol for Solid-Phase Synthesis of 2'-Fluoro RNA:

-

Phosphoramidite Preparation: 2'-F-modified ribonucleoside phosphoramidite building blocks are prepared as previously described.[3]

-

Solid-Phase Synthesis: Oligonucleotides are synthesized on a standard automated DNA/RNA synthesizer. Extended coupling times may be necessary for efficient incorporation of the 2'-F phosphoramidites.[3]

-

Cleavage and Deprotection:

-

The oligonucleotide is cleaved from the solid support (e.g., CPG) and base and phosphate (B84403) protecting groups are removed by incubation in a mixture of ammonia (B1221849) and ethanol (B145695) (3:1) for 16 hours at 55°C.[3]

-

For oligonucleotides containing 2'-hydroxyl groups, the tert-butyldimethylsilyl (TBDMS) protecting groups are removed by treatment with triethylamine (B128534) trihydrofluoride (TEA·3HF) at 65°C for 90 minutes.[3]

-

-

Purification: The fully deprotected oligonucleotides are purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity for subsequent biophysical studies.

UV Thermal Denaturation (Melting) Studies

UV melting is a widely used technique to determine the melting temperature (Tm) of nucleic acid duplexes.

Protocol for UV Melting Analysis:

-

Sample Preparation:

-

Equimolar amounts of the complementary single-stranded oligonucleotides are mixed in a buffer solution (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[1]

-

The samples are heated to 90-95°C for 5 minutes and then slowly cooled to room temperature to ensure proper annealing of the duplex.

-

-

Data Acquisition:

-

The absorbance of the sample at 260 nm is monitored as a function of temperature using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

The temperature is typically ramped from a low temperature (e.g., 15°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/min).

-

-

Data Analysis:

-

The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.

-

Thermodynamic parameters (ΔH° and ΔS°) can be derived from van't Hoff analysis of melting curves obtained at different oligonucleotide concentrations.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Protocol for Isothermal Titration Calorimetry:

-

Sample Preparation:

-

The oligonucleotide samples are extensively dialyzed against the desired buffer (e.g., 10 mM Sodium Cacodylate, 100 mM KCl, 1 mM MgCl₂, pH 7.2) to ensure a precise match of buffer components.

-

The concentrations of the oligonucleotide solutions are accurately determined by UV absorbance at 260 nm.

-

-

ITC Experiment:

-

One oligonucleotide solution is placed in the sample cell of the calorimeter, and the complementary strand is loaded into the injection syringe at a higher concentration (typically 10-20 fold higher).

-

A series of small injections of the syringe solution into the sample cell are performed at a constant temperature.

-

The heat released or absorbed upon each injection is measured.

-

-

Data Analysis:

-

The raw data is integrated to obtain the heat change per injection.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the association constant (Ka), the enthalpy change (ΔH°), and the stoichiometry of the interaction (n).

-

The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated using the relationships: ΔG° = -RTln(Ka) and ΔG° = ΔH° - TΔS°.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for probing the secondary structure of nucleic acids. The A-form helix of RNA and the B-form helix of DNA have distinct CD spectra.

Protocol for Circular Dichroism Spectroscopy:

-

Sample Preparation:

-

Duplex samples are prepared as described for UV melting studies in a suitable buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[1]

-

The final duplex concentration is typically in the micromolar range.

-

-

CD Spectra Acquisition:

-

CD spectra are recorded on a spectropolarimeter, typically over a wavelength range of 200-320 nm, at a controlled temperature.

-

A quartz cuvette with a path length of 1 cm is commonly used.

-

-

Data Analysis:

-

The CD spectrum of a 2'-F RNA duplex is compared to the characteristic spectra of A-form and B-form helices. A positive peak around 260-270 nm and a strong negative peak around 210 nm are characteristic of an A-form helix.[2]

-

Visualizing the Workflow and Rationale

The following diagrams, created using Graphviz, illustrate the experimental workflow for characterizing the thermodynamic stability of 2'-fluoro RNA duplexes and the underlying rationale for their enhanced stability.

Caption: Experimental workflow for thermodynamic characterization.

Caption: Rationale for enhanced stability of 2'-F RNA duplexes.

Conclusion and Future Directions

The incorporation of 2'-fluoro modifications into RNA oligonucleotides provides a robust strategy for enhancing duplex stability, a critical attribute for the development of effective RNA-based therapeutics. This enhanced stability is now understood to be primarily an enthalpic effect, driven by stronger base pairing and/or stacking interactions, rather than a result of entropic gains from conformational pre-organization.

Future research in this area will likely focus on a more granular, sequence-dependent understanding of the thermodynamic contributions of 2'-fluoro modifications. The development of more sophisticated computational models, informed by a growing body of experimental data, will further empower the rational design of 2'-F modified oligonucleotides with precisely tuned stability profiles for a wide range of therapeutic applications. The continued exploration of the interplay between 2'-substituents, duplex hydration, and thermodynamic stability will undoubtedly pave the way for the next generation of RNA-based medicines.

References

- 1. Unexpected origins of the enhanced pairing affinity of 2'-fluoro-modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. glenresearch.com [glenresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. structbio.vanderbilt.edu [structbio.vanderbilt.edu]

- 9. researchgate.net [researchgate.net]

The Impact of 2'-Fluoro Modification on RNA Duplex Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of chemical modifications into synthetic oligonucleotides has become a cornerstone of modern nucleic acid-based therapeutics and diagnostics. Among these, the 2'-deoxy-2'-fluoro (2'-F) modification of ribonucleosides has emerged as a particularly valuable tool, imparting a unique combination of desirable properties to RNA duplexes. This in-depth technical guide explores the profound impact of the 2'-F modification on RNA duplex conformation, stability, and biological function, providing a comprehensive resource for researchers in the field.

Structural Consequences of 2'-Fluoro Modification

The introduction of a highly electronegative fluorine atom at the 2' position of the ribose sugar has a significant and predictable effect on its conformation. This modification locks the sugar pucker into a C3'-endo conformation, which is characteristic of the sugars in A-form RNA helices.[1][2][3][4][5][6] This "conformational preorganization" means that the individual nucleotides are already in the correct geometry for forming a stable A-form duplex, which is the canonical conformation of RNA-RNA and RNA-DNA hybrids.

Circular dichroism (CD) spectra of 2'-F-RNA/RNA duplexes confirm that they adopt an A-form helical structure.[5][7][8] This is a critical feature for applications such as RNA interference (RNAi), where the siRNA guide strand must be recognized by the RISC complex, which favors an A-form helical geometry.

Thermodynamic Stability of 2'-F Modified RNA Duplexes

A key advantage of the 2'-F modification is the significant increase in the thermal stability of RNA duplexes.[1][5][6][9][10][11][12] The melting temperature (Tm) of a duplex containing 2'-F modifications is consistently higher than that of its unmodified counterpart. This enhanced stability is particularly beneficial for antisense and siRNA applications, as it can lead to improved target affinity and prolonged duration of action.

Interestingly, detailed calorimetric and UV melting experiments have revealed that the increased thermal stability of 2'-F-modified duplexes is predominantly due to a more favorable enthalpy of hybridization (ΔH°) rather than a significant entropic (ΔS°) benefit.[1][9][10][11][13] This finding was unexpected, as the concept of conformational preorganization would suggest a more favorable entropic contribution. The enthalpy-driven stability suggests that the 2'-F modification may also play a role in optimizing base-pairing and base-stacking interactions within the duplex.[9][10][11] Furthermore, studies have shown that 2'-F-RNA duplexes are less hydrated than unmodified RNA duplexes, which may also contribute to their increased stability.[9][10]

Quantitative Thermodynamic Data

The following tables summarize the thermodynamic parameters for the formation of RNA duplexes with and without 2'-F modifications, providing a clear comparison of their stability.

Table 1: Thermodynamic Parameters for Unmodified and 2'-F Modified RNA Duplexes

| Duplex Sequence | Modification | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Reference |

| 5'-GGACUCAGAU-3' | Unmodified RNA | 71.8 | -68.3 | -193.4 | -10.8 | |

| 5'-GGA(fU)(fC)AGAU-3' | 2'-F Pyrimidines | 83.0 | -75.1 | -209.1 | -12.9 | |

| 5'-r(CGAAUUCG)-3' | Unmodified RNA | 56.5 | -58.9 | -173.3 | -7.3 | [1] |

| 5'-f(CGAAUUCG)-3' | Fully 2'-F Modified | 68.5 | -68.4 | -196.2 | -10.1 | [1] |

Note: Thermodynamic parameters are typically measured in a buffer containing 1 M NaCl.

Impact on Biological Function

The structural and thermodynamic consequences of 2'-F modification translate into significant advantages for various biological applications, particularly in the realm of RNA interference and antisense technology.

-

Nuclease Resistance: The 2'-F modification provides enhanced resistance to degradation by cellular nucleases compared to unmodified RNA.[1][4][9] This increased stability leads to a longer half-life of the oligonucleotide in biological fluids, which is a critical factor for therapeutic applications.

-

Reduced Immunostimulation: Unmodified siRNAs can trigger an innate immune response by activating Toll-like receptors. The 2'-F modification has been shown to significantly reduce these immunostimulatory effects.[1][9]

-

Improved In Vitro and In Vivo Activity: In many cases, siRNAs containing 2'-F modifications exhibit similar or even superior gene silencing activity compared to their unmodified counterparts, both in cell culture and in animal models.[1][9] The modification is well-tolerated by the RISC machinery, allowing for efficient target mRNA cleavage.

Experimental Protocols for Characterization

The characterization of 2'-F modified RNA duplexes relies on a suite of biophysical techniques. Below are overviews of the key experimental methodologies.

Oligonucleotide Synthesis

2'-F modified RNA oligonucleotides are synthesized using standard automated solid-phase phosphoramidite (B1245037) chemistry. The corresponding 2'-F-A, 2'-F-C, 2'-F-G, and 2'-F-U phosphoramidites are commercially available. Coupling times for the modified amidites may need to be extended to ensure efficient incorporation.[14] Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected using standard protocols. For sequences containing ribonucleotides, a desilylation step with a fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride) is required.[14]

UV Thermal Melting Analysis (Tm Determination)

This is the most common method for determining the thermal stability of a nucleic acid duplex.

-

Principle: The absorbance of UV light at 260 nm by a nucleic acid solution increases as the duplex melts into single strands (hyperchromic effect). The Tm is the temperature at which 50% of the duplex has dissociated.

-

Methodology:

-

Anneal equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Place the sample in a temperature-controlled UV-Vis spectrophotometer.

-

Record the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5°C/minute).

-

The Tm is determined from the first derivative of the melting curve.

-

Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from van't Hoff analysis of melting curves obtained at different oligonucleotide concentrations.[9]

-

Differential Scanning Calorimetry (DSC)

DSC provides a direct measurement of the heat absorbed during the melting of a duplex, allowing for a more accurate determination of thermodynamic parameters.

-

Principle: DSC measures the difference in heat flow between a sample cell containing the oligonucleotide solution and a reference cell containing only buffer as they are heated at a constant rate. The area under the resulting peak is proportional to the enthalpy of the transition.

-

Methodology:

-

Prepare the annealed duplex sample and a matching buffer solution for the reference cell.

-

Load the sample and reference solutions into the DSC instrument.

-

Scan the temperature over a range that encompasses the melting transition.

-

The Tm is the temperature at the peak of the transition, and the enthalpy (ΔH°) is calculated from the area under the peak.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the overall helical conformation of the RNA duplex.

-

Principle: Chiral molecules, such as nucleic acid helices, absorb left and right circularly polarized light differently. The resulting CD spectrum is characteristic of the secondary structure. A-form helices typically show a strong positive peak around 260-270 nm and a negative peak around 210 nm.

-

Methodology:

-

Prepare the annealed duplex sample in a suitable buffer.

-

Record the CD spectrum over a wavelength range of approximately 200-320 nm at a temperature well below the Tm.

-

The resulting spectrum is compared to reference spectra for known A-form and B-form helices.

-

X-ray Crystallography and NMR Spectroscopy

For high-resolution structural information, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.

-

X-ray Crystallography: This technique can provide atomic-level detail of the duplex structure, including bond angles, distances, and the conformation of the sugar-phosphate backbone. It requires the growth of high-quality crystals of the 2'-F modified RNA duplex.

-

NMR Spectroscopy: NMR can be used to study the structure and dynamics of the duplex in solution. Through various NMR experiments (e.g., COSY, NOESY), it is possible to determine the sugar pucker conformation and internucleotide distances, providing a detailed picture of the solution structure.

Logical Relationships and Workflows

The following diagrams illustrate key concepts and workflows related to the study and application of 2'-F modified RNA.

Caption: RNAi pathway with 2'-F modified siRNA.

Caption: Experimental workflow for 2'-F RNA analysis.

Conclusion

The 2'-fluoro modification is a powerful tool for enhancing the properties of RNA oligonucleotides. By enforcing an A-form helical geometry and increasing thermal stability, this modification imparts greater nuclease resistance, reduced immunostimulation, and often improved biological activity. The predictable nature of its effects, combined with its compatibility with standard oligonucleotide synthesis, makes the 2'-F modification a valuable component in the design of next-generation RNA-based therapeutics and advanced molecular biology probes. A thorough understanding of its impact on duplex conformation, as detailed in this guide, is essential for its effective application in research and drug development.

References

- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. syngenis.com [syngenis.com]

- 3. glenresearch.com [glenresearch.com]

- 4. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]

- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 8. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. glocat.geneseo.edu [glocat.geneseo.edu]

- 12. 2' Fluoro RNA Modification [biosyn.com]

- 13. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 14. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the A-form helix of 2'-F-RNA/RNA duplexes

An In-depth Technical Guide to the A-form Helix of 2'-Fluoro-RNA/RNA Duplexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical modification of oligonucleotides is a cornerstone of modern nucleic acid therapeutics and diagnostics. Among the various modifications, 2'-deoxy-2'-fluoro-RNA (2'-F-RNA) has emerged as a uniquely powerful analogue for applications in RNA interference (RNAi), antisense technology, and aptamer development. The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom imparts a range of desirable properties, including enhanced thermal stability, increased nuclease resistance, and reduced immunogenicity, often without compromising biological activity.[1][2][3]

This technical guide provides a comprehensive overview of the structural and thermodynamic properties of 2'-F-RNA when hybridized with a complementary RNA strand, forming a 2'-F-RNA/RNA duplex. We will delve into the core reasons why this modification robustly favors an A-form helical geometry, present key quantitative data, detail the experimental protocols used for its characterization, and illustrate the critical pathways and workflows relevant to its study and application.

Structural Characteristics of the 2'-F-RNA/RNA A-form Helix

The defining structural feature of a 2'-F-RNA/RNA duplex is its canonical A-form helical conformation, which is characteristic of standard RNA/RNA duplexes. This geometry is a direct consequence of the properties of the 2'-fluoro substitution.

-

Sugar Pucker Conformation : The high electronegativity of the fluorine atom at the 2'-position of the ribose sugar pulls the ring into a C3′-endo conformation.[2][4][5] This "northern" sugar pucker is the foundational element that dictates an A-form helix, distinguishing it from the C2'-endo pucker that favors the B-form helix typical of DNA.[5][6]

-

Helical Geometry : Circular dichroism (CD) spectra of 2'-F-RNA/RNA duplexes confirm that they adopt a classic A-form structure.[4][5] This geometry is characterized by a wider, shallower minor groove and a narrower, deeper major groove compared to B-form DNA.

-

Hydration : High-resolution X-ray crystallography and osmotic stress experiments have revealed a surprising characteristic: the 2'-F-RNA duplex is significantly less hydrated than its unmodified RNA counterpart.[1][7] The replacement of the hydrogen-bond-donating 2'-hydroxyl group with the weakly-accepting fluorine atom alters the water structure in the minor groove. This "drier" minor groove environment likely influences interactions with proteins, such as those in the RNAi machinery.[1]

Table 1: Comparison of Duplex Properties

| Property | DNA/DNA Duplex | RNA/RNA Duplex | 2'-F-RNA/RNA Duplex |

| Predominant Helix Form | B-form | A-form | A-form[4][5] |

| Sugar Pucker | C2'-endo | C3'-endo | C3'-endo[2][4][5] |

| Minor Groove | Narrow, Deep | Wide, Shallow | Wide, Shallow, Less Hydrated[1] |

| RNase H Substrate | Yes (for DNA/RNA hybrid) | No | No (for uniformly modified)[4] |

Thermodynamic Stability

A key advantage of 2'-F-RNA modification is the significant enhancement of duplex thermal stability.

-

Increased Melting Temperature (Tm) : The incorporation of 2'-F-RNA residues progressively increases the melting temperature of duplexes with RNA targets.[4] This stabilization is additive, with an approximate increase of 1.8-2.0°C per 2'-F-RNA residue.[4][8] This compares favorably to the stabilization offered by 2'-O-methyl-RNA (~1.5°C) and natural RNA (~1.1°C) residues when added to a DNA strand hybridizing to RNA.[4]

-

Enthalpic Origin of Stability : Detailed calorimetric studies have shown that the increased pairing affinity of 2'-F-RNA is primarily driven by a more favorable enthalpy (ΔH°) of formation, rather than a favorable entropic (ΔS°) contribution.[1][2][7] This was an unexpected finding, as the stability of modified nucleic acids is often attributed to "conformational preorganization," an entropic benefit. The enthalpy-driven stability suggests that the 2'-substituent may play a direct role in modulating the strength of Watson-Crick base pairing and π-π stacking interactions.[1][7]

Table 2: Thermodynamic Parameters for Duplex Formation

| Duplex Type | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |

| Unmodified siRNA (A) | 71.8 | - | - | - |

| 2'-F Pyrimidine siRNA (B) | 86.2 | - | - | - |

| r(CGAAUUCG) Duplex | - | -57.7 | -159.0 | -10.5 |

| f(CGAAUUCG) Duplex | - | -65.1 | -173.2 | -11.5 |

Data for siRNAs A and B sourced from reference[2][3]. Data for octamers sourced from reference[2]. Note: Tm values are highly dependent on sequence and buffer conditions.

Biological Implications and Applications

The unique structural and thermodynamic properties of 2'-F-RNA/RNA duplexes make them highly valuable for therapeutic applications, particularly in the field of RNA interference.

-

RNA Interference (RNAi) : 2'-F modifications are exceptionally well-tolerated in short interfering RNA (siRNA) duplexes.[1] They can be incorporated into either the guide (antisense) or passenger (sense) strand, leading to:

-

Enhanced Nuclease Resistance : Increased stability in serum compared to unmodified siRNAs.[2][3]

-

Improved Efficacy : In some cases, 2'-F-modified siRNAs show improved in vitro and in vivo gene-silencing activity.[1][2]

-

Reduced Immunostimulation : Unlike some unmodified siRNAs, 2'-F-modified versions do not trigger innate immune responses via pathways like Toll-like receptors.[2][3]

-

-

RNase H Activity : Uniformly modified 2'-F-RNA/RNA duplexes are not substrates for RNase H, an enzyme crucial for the mechanism of action of many antisense oligonucleotides.[4] This is because RNase H specifically recognizes DNA/RNA hybrids. However, this property can be exploited by creating chimeric "gapmer" oligonucleotides, where a central DNA region is flanked by 2'-F-RNA wings. This design combines the high target affinity and nuclease resistance of 2'-F-RNA with the RNase H-cleavage activity directed by the DNA gap.[4]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]

- 5. glenresearch.com [glenresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Unexpected origins of the enhanced pairing affinity of 2'-fluoro-modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2' Fluoro RNA Modification [biosyn.com]

Applications of 2'-fluoro modified nucleic acids in therapeutics

An In-depth Technical Guide to the Therapeutic Applications of 2'-Fluoro Modified Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of nucleic acid therapeutics is rapidly advancing, offering novel approaches to treat a wide range of diseases by modulating gene expression. However, the clinical translation of these therapies has been historically challenged by the inherent instability and suboptimal pharmacokinetic properties of natural nucleic acids. Chemical modifications are crucial for overcoming these hurdles. Among the various modifications, the introduction of a fluorine atom at the 2' position of the ribose sugar has emerged as a particularly valuable strategy. This in-depth technical guide provides a comprehensive overview of the applications of 2'-fluoro modified nucleic acids in therapeutics, focusing on their synthesis, enhanced properties, and roles in antisense oligonucleotides, siRNAs, and aptamers.

Core Properties of 2'-Fluoro Modified Nucleic Acids

The substitution of the 2'-hydroxyl group with a fluorine atom imparts several advantageous properties to nucleic acids, making them more suitable for therapeutic applications.[1] These properties stem from the unique characteristics of the fluorine atom, including its high electronegativity and small size, which is comparable to a hydrogen atom.[1]

Enhanced Nuclease Resistance

One of the most significant advantages of 2'-fluoro modification is the increased resistance to degradation by nucleases.[1][2][3][4] This is crucial for improving the in vivo half-life of nucleic acid-based drugs. The 2'-hydroxyl group is a key recognition site for many ribonucleases (RNases); its replacement with fluorine sterically hinders nuclease binding and activity.[4] Studies have shown that 2'-fluoro modified oligonucleotides exhibit significantly greater stability in human plasma and against various nucleases compared to their unmodified counterparts.[5][6] For instance, siRNA synthesized with 2'-fluoro pyrimidines demonstrated a substantially increased half-life in human plasma.[5]

Increased Binding Affinity and Thermal Stability

2'-Fluoro modifications lock the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes.[5][7] This pre-organization of the sugar conformation enhances the binding affinity (Tm) of the modified oligonucleotide to its complementary RNA target.[5][8] The increase in thermal stability is additive, with each 2'-fluoro substitution contributing to the overall stability of the duplex.[5] This enhanced affinity can lead to more potent therapeutic effects at lower concentrations.

Modulation of Immunostimulatory Effects

Unmodified RNAs can trigger innate immune responses by activating pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs).[9][10] Chemical modifications, including 2'-fluoro substitutions, can modulate these immunostimulatory properties. The incorporation of 2'-fluoro pyrimidines has been shown to abrogate the activation of TLR3 and TLR7, while enhancing the activity of RIG-I-stimulating RNAs.[9][10] This differential modulation allows for the fine-tuning of the immune response depending on the therapeutic application.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of 2'-fluoro modified nucleic acids.

Table 1: Enhancement of Thermal Stability (Tm)

| Modification Type | Duplex Type | ΔTm per Modification (°C) | Reference |

| 2'-F-RNA | RNA/RNA | ~1-2 | [8] |

| 2'-F-RNA | DNA/RNA | ~1.8 | [5][6] |

| 2'-OMe-RNA | DNA/RNA | ~1.3-1.5 | [5] |

| RNA | DNA/RNA | ~1.1 | [5] |

Table 2: In Vivo Stability and Efficacy of Modified siRNA

| siRNA Modification | Half-life in Serum | Potency vs. Unmodified | Reference |

| Fully modified sense strand (FANA) | ~6 hours | 4-fold more potent | [11][12] |

| Unmodified siRNA | <15 minutes | - | [11][12] |

Therapeutic Applications

The enhanced properties of 2'-fluoro modified nucleic acids have led to their widespread use in various therapeutic platforms.

Antisense Oligonucleotides (ASOs)

ASOs are short, single-stranded nucleic acids that bind to a target mRNA, leading to the inhibition of protein translation. The incorporation of 2'-fluoro modifications into ASOs enhances their nuclease resistance and binding affinity.[13][14] Chimeric ASOs, which contain a central "gap" of unmodified DNA flanked by 2'-fluoro modified regions, are designed to elicit RNase H activity, which cleaves the target mRNA.[5]

Small Interfering RNAs (siRNAs)

siRNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. 2'-Fluoro modifications are well-tolerated in both the guide and passenger strands of siRNAs and can improve their in vitro and in vivo efficacy.[15] These modifications enhance nuclease resistance, reduce off-target effects, and can improve the pharmacokinetic profile of siRNA therapeutics.[15]

Aptamers

Aptamers are structured nucleic acid molecules that bind to specific target molecules, such as proteins, with high affinity and specificity. The incorporation of 2'-fluoro modifications into aptamers increases their resistance to nucleases, leading to a longer half-life in biological fluids.[6] This enhanced stability is critical for their therapeutic efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows related to 2'-fluoro modified nucleic acids.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. synoligo.com [synoligo.com]

- 5. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]

- 6. glenresearch.com [glenresearch.com]